![molecular formula C12H15Cl2N3O B14797070 3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP 93129 is a compound known for its potent and selective action as a serotonin 5-HT 1B receptor agonist . It has approximately 150 times and 200 times selectivity over the closely related serotonin 5-HT 1D and 5-HT 1A receptors, respectively . This compound is primarily used in scientific research to study the role of serotonin 5-HT 1B receptors in the brain, particularly their role in modulating the release of other neurotransmitters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP 93129 involves the formation of a pyrrolo[3,2-b]pyridin-5-one structure. One of the synthetic routes includes the reaction of 1,2,3,6-tetrahydropyridine with pyrrolo[3,2-b]pyridin-5-one under specific conditions to yield CP 93129 . The reaction conditions typically involve the use of a solvent such as deionized water and maintaining the reaction mixture at a controlled temperature .
Industrial Production Methods
Industrial production methods for CP 93129 are not extensively documented in the public domain. it is likely that the production involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The compound is typically produced in a desiccated form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
CP 93129 undergoes various chemical reactions, including substitution and reduction reactions. The compound’s structure allows it to participate in reactions that modify its pyrrolo[3,2-b]pyridin-5-one core.
Common Reagents and Conditions
Common reagents used in the reactions involving CP 93129 include reducing agents and solvents like deionized water . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from the reactions involving CP 93129 depend on the specific reagents and conditions used. For instance, reduction reactions may yield derivatives with modified functional groups, while substitution reactions can introduce new substituents onto the pyrrolo[3,2-b]pyridin-5-one core.
Applications De Recherche Scientifique
CP 93129 is widely used in scientific research due to its selective action on serotonin 5-HT 1B receptors . Some of its key applications include:
Neuroscience Research: CP 93129 is used to study the role of serotonin 5-HT 1B receptors in the brain, particularly in modulating neurotransmitter release.
Pharmacological Studies: The compound is used to investigate the effects of serotonin receptor agonists on various physiological and behavioral processes.
Behavioral Studies: Research involving CP 93129 has shown its potential in regulating feeding behavior in rodents, making it a valuable tool for studying appetite and weight control.
Drug Development: CP 93129 serves as a reference compound in the development of new drugs targeting serotonin receptors.
Mécanisme D'action
CP 93129 exerts its effects by selectively binding to serotonin 5-HT 1B receptors . This binding inhibits the release of neurotransmitters such as serotonin and dopamine, thereby modulating their levels in the brain . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole . This selectivity allows CP 93129 to specifically target 5-HT 1B receptors without significantly affecting other serotonin receptor subtypes .
Comparaison Avec Des Composés Similaires
CP 93129 is unique in its high selectivity for serotonin 5-HT 1B receptors compared to other similar compounds. Some similar compounds include:
RU-24,969: Another serotonin receptor agonist, but with less selectivity for 5-HT 1B receptors.
CP-94,253: A compound with similar selectivity for 5-HT 1B receptors but different pharmacological properties.
5-Methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole: A related compound with a different core structure and lower selectivity for 5-HT 1B receptors.
CP 93129 stands out due to its high selectivity and potency, making it a valuable tool in serotonin receptor research .
Propriétés
Formule moléculaire |
C12H15Cl2N3O |
|---|---|
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C12H13N3O.2ClH/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;/h1-3,7,10,13H,4-6H2,(H,15,16);2*1H |
Clé InChI |
RKQOSTNGBDVLDD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=C3C(C=CC(=O)N3)N=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

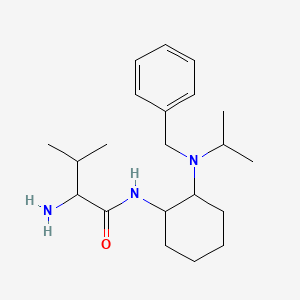


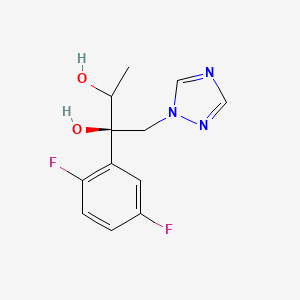
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
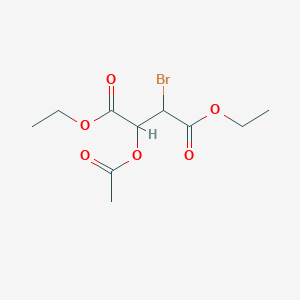
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)
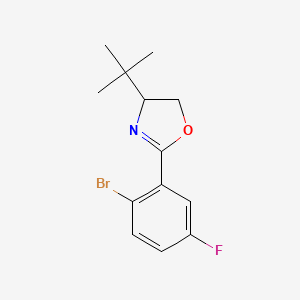

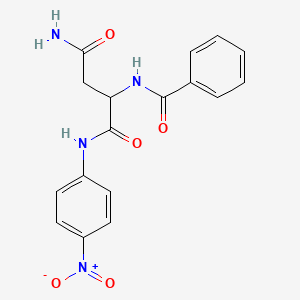
![Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
